Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride
Description
Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl carboxylate ester and a 2-hydroxyethylamino group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical research as a building block for drug development, particularly in the synthesis of small molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
methyl 4-(2-hydroxyethylamino)oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-13-8(12)9(10-4-5-11)2-6-14-7-3-9;/h10-11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIPCBLNWBFDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)NCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride typically involves the reaction of methyl 4-oxane-4-carboxylate with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride is being explored for its potential therapeutic applications. Its structural similarity to known pharmacophores positions it as a candidate for the development of new drugs targeting various biological pathways.
Potential Uses:
- Anticancer Agents: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. In vitro assays have shown promising IC50 values indicating their potential as anticancer agents.
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | 3.35 | Induction of apoptosis |
| Cytotoxicity | HeLa | 6.72 | Inhibition of cell proliferation |
| Cytotoxicity | MDA-MB-231 | 4.87 | Disruption of signaling pathways |
Neurological Research
The compound may also play a role in neurological studies, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase could enhance cholinergic signaling, potentially improving cognitive functions in animal models .
Biochemical Studies
In biochemical research, this compound can serve as a useful tool for studying enzyme interactions and protein modifications. Its amino group can participate in various biochemical reactions, making it valuable for probing enzyme-substrate interactions .
Anticancer Activity
A study evaluating the anticancer effects of tetrahydropyran derivatives included this compound among other compounds tested against human cancer cell lines. The results indicated significant inhibition of cell growth, suggesting further exploration into its mechanism of action is warranted.
Cognitive Enhancement
Research has suggested that compounds structurally related to this compound may enhance cognitive function by increasing synaptic acetylcholine levels. This effect is particularly relevant for developing treatments for cognitive decline associated with aging or neurodegenerative conditions .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Biological Activity
Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This compound, characterized by its unique oxane structure and aminoethyl group, has been the subject of various studies aimed at understanding its biological activity, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C9H18ClNO3
- Molecular Weight : 223.7 g/mol
- CAS Number : 2763750-74-7
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClNO3 |
| Molecular Weight | 223.7 g/mol |
| Purity | ≥95% |
| CAS Number | 2763750-74-7 |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The oxane ring structure may enhance its binding affinity and specificity for certain molecular targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various oxane derivatives on key metabolic enzymes. This compound was found to significantly inhibit enzyme activity in vitro, suggesting its potential as a therapeutic agent against metabolic diseases .
- Antimicrobial Properties :
- Therapeutic Applications :
Comparison with Similar Compounds
This compound can be compared to other related compounds to highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-(methylamino)oxane-4-carboxylate | Contains a methylamino group | Moderate enzyme inhibition |
| Methyl 4-(2-aminoethyl)oxane-4-carboxylate | Similar structure but different amino group | Stronger enzyme inhibition |
| Methyl 4-(hydroxyethyl)oxane-4-carboxylate | Hydroxyethyl group instead of amino group | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride, and how are they experimentally determined?
- Answer : The compound’s molecular formula is C₁₁H₂₀ClNO₄ with a molecular weight of 265.74 g/mol (CAS No. not explicitly provided in the evidence). Key properties include purity (≥95%, determined via HPLC), solubility (polar solvents due to the hydroxyl and carboxylate groups), and stability (hygroscopic nature requiring anhydrous storage). Structural confirmation employs NMR (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight validation. Experimental protocols for handling emphasize inert atmospheres to prevent hydrolysis of the ester group .
Q. What synthetic routes are reported for this compound, and how are intermediates characterized?
- Answer : Synthesis typically involves ring-opening reactions of oxane derivatives or Mitsunobu reactions to introduce the hydroxyethylamino group. For example, a related spirocyclic oxane compound (CAS 2219368-86-0) uses tetrahydropyridine intermediates, suggesting analogous strategies. Intermediates are characterized by FT-IR (to track carbonyl and hydroxyl groups) and TLC for reaction progress. Final purification employs column chromatography (silica gel, methanol/dichloromethane eluent) .
Q. What safety precautions are critical when handling this compound?
- Answer : The hydrochloride salt poses risks of respiratory and dermal irritation (similar to structurally related compounds). Mandatory precautions include:
- Use of Nitrile gloves , ANSI-approved goggles , and lab coats to avoid direct contact.
- Fume hoods for weighing and synthesis to prevent inhalation of fine particles.
- Storage in desiccators under argon to mitigate hygroscopic degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Answer : Single-crystal X-ray diffraction (employing SHELXL for refinement) is critical for resolving stereochemical uncertainties (e.g., axial vs. equatorial hydroxyethylamino group orientation). Data collection at low temperature (100 K) minimizes thermal motion artifacts. For twinned crystals, SHELXD or SHELXE can assist in phasing. Contradictions in bond lengths/angles are addressed via Hirshfeld surface analysis to validate intermolecular interactions .
Q. What computational methods are suitable for modeling this compound’s reactivity or binding interactions?
- Answer : Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) predicts electronic properties (e.g., nucleophilic sites at the oxane oxygen). For biological targets, molecular docking (AutoDock Vina) assesses interactions with enzymes or receptors. Molecular dynamics simulations (GROMACS) model solvation effects and conformational flexibility of the hydroxyethylamino group .
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns)?
- Answer : Discrepancies in splitting (e.g., unexpected multiplicity for oxane protons) arise from dynamic effects (ring puckering) or solvent-dependent shifts . Strategies include:
- Variable-temperature NMR (VT-NMR) to probe conformational exchange.
- COSY and NOESY experiments to assign coupling networks and spatial proximities.
- Comparison with solid-state NMR or computational chemical shift predictions (e.g., ACD/Labs) .
Q. What analytical strategies differentiate this compound from structurally similar impurities?
- Answer : Impurity profiling uses HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate by polarity. For example, a related impurity (methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride) was resolved via ion-pair chromatography (heptafluorobutyric acid additive). High-resolution mass spectrometry (HRMS) confirms exact mass differences (<2 ppm error) .
Methodological Notes
- Structural Analysis : Prioritize SHELX -based refinement for crystallographic data to ensure reproducibility .
- Synthesis : Optimize reaction yields by controlling moisture (via molecular sieves) and using Dean-Stark traps for azeotropic removal of water .
- Safety : Follow Globally Harmonized System (GHS) protocols for hydrochloric acid byproducts, including neutralization with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
